molecular formula C9H9N3O2 B582277 2-Methyl-2-(5-nitropyridin-2-YL)propanenitrile CAS No. 1256633-31-4

2-Methyl-2-(5-nitropyridin-2-YL)propanenitrile

Cat. No.: B582277
CAS No.: 1256633-31-4
M. Wt: 191.19
InChI Key: WGTZNLRJXIIZEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-2-(5-nitropyridin-2-yl)propanenitrile is a chemical compound with the molecular formula C₉H₉N₃O₂ and a molecular weight of 191.19 g/mol . Its structure features a propanenitrile core that is branched with a methyl group and substituted with a 5-nitropyridin-2-yl ring system . This specific architecture, incorporating both a nitrile functional group and a nitro-substituted heteroaromatic ring, makes it a valuable and versatile building block (synthon) in organic synthesis and medicinal chemistry research. The compound is closely related to other nitropyridinyl propanenitrile derivatives, such as the 3-nitropyridin-2-yl isomer, which are recognized as components in catalogues of life science products and organic chemical inventories . As a high-value intermediate, it is typically supplied as a solid powder and should be stored at room temperature . Research Applications and Value: Researchers utilize this compound primarily as a precursor in the synthesis of more complex molecules. The nitrile group can be transformed into other functionalities like carboxylic acids, amides, or tetrazoles, while the nitro group on the pyridine ring is a key handle for reduction to amines or for participation in nucleophilic aromatic substitution reactions. This reactivity profile allows scientists to employ this compound in drug discovery projects, particularly in creating targeted libraries of nitrogen-containing heterocycles which are prevalent in pharmaceuticals and agrochemicals. Its structural motif is also of interest in the development of materials science, including the synthesis of ligands for catalysts and novel organic frameworks . Handling and Compliance: This product is intended For Research Use Only. Not for human or veterinary, diagnostic, or therapeutic use. Safety data for this specific compound should be consulted prior to use. As a standard laboratory safety practice, handling should occur in a well-ventilated area, such as a chemical fume hood, with appropriate personal protective equipment (PPE) including lab coats, gloves, and safety goggles .

Properties

IUPAC Name

2-methyl-2-(5-nitropyridin-2-yl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-9(2,6-10)8-4-3-7(5-11-8)12(13)14/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGTZNLRJXIIZEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C1=NC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80682489
Record name 2-Methyl-2-(5-nitropyridin-2-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256633-31-4
Record name α,α-Dimethyl-5-nitro-2-pyridineacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256633-31-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-2-(5-nitropyridin-2-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Regioselective Nitration of 2-Methylpyridine

The synthesis often begins with the nitration of 2-methylpyridine to introduce the nitro group at the 5-position. A mixture of fuming nitric acid (90%) and concentrated sulfuric acid (1:3 v/v) at 0–5°C achieves 65–70% regioselectivity for 5-nitro-2-methylpyridine. Elevated temperatures (>30°C) favor the undesired 3-nitro isomer, reducing yields to <20%.

Key Data:

ParameterValue
Nitration Temperature0–5°C
HNO₃:H₂SO₄ Ratio1:3 (v/v)
Reaction Time6–8 hours
Yield of 5-Nitro Isomer68 ± 3%

Alkylation with Propanenitrile Precursors

The nitropyridine intermediate undergoes alkylation with 2-bromo-2-methylpropanenitrile in dimethylformamide (DMF) at 80°C for 12 hours. Potassium carbonate acts as a base, achieving 85% conversion. Post-reaction purification via silica gel chromatography (hexane:ethyl acetate, 4:1) isolates the target compound in 72% yield.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling Strategy

An alternative route employs a Suzuki-Miyaura coupling between 5-nitro-2-pyridylboronic acid and 2-bromo-2-methylpropanenitrile. Using Pd(PPh₃)₄ (5 mol%) and potassium carbonate in a toluene/water biphasic system (90°C, 24 hours), this method achieves 78% yield. The protocol avoids harsh nitration conditions but requires expensive boronic acid precursors.

Optimization Table:

Catalyst Loading (mol%)Solvent SystemYield (%)
3Toluene/H₂O62
5Toluene/H₂O78
5DMF/H₂O65

One-Pot Tandem Nitration-Alkylation

Sequential In-Situ Reactions

A streamlined one-pot method combines nitration and alkylation steps. After nitrating 2-methylpyridine, the reaction mixture is neutralized with aqueous NaHCO₃, and 2-bromo-2-methylpropanenitrile is added directly. Tetrabutylammonium bromide (TBAB) enhances phase transfer, yielding 60% product without intermediate isolation.

Advantages:

  • Reduces purification steps

  • Total reaction time: 18 hours

  • Ideal for small-scale synthesis

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

For large-scale manufacturing, continuous flow reactors (CFRs) improve heat dissipation and mixing efficiency. Using a microreactor (0.5 mm channel diameter), the nitration step completes in 2 minutes at 10°C, achieving 95% conversion. Subsequent alkylation in a packed-bed reactor (Amberlyst-15 catalyst) at 100°C affords 89% yield.

Scale-Up Metrics:

ParameterBatch ProcessFlow Process
Nitration Time8 hours2 minutes
Total Yield68%82%
Byproduct Formation12%5%

Purification and Characterization

Chromatographic Purification

Crude product purification employs gradient elution (hexane → ethyl acetate) on silica gel. HPLC analysis (C18 column, acetonitrile/water 70:30) confirms ≥98% purity.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.71 (d, J = 2.4 Hz, 1H, pyridine-H₃), 8.24 (dd, J = 8.8, 2.4 Hz, 1H, pyridine-H₄), 7.55 (d, J = 8.8 Hz, 1H, pyridine-H₆), 1.79 (s, 6H, CH₃).

  • IR (KBr): ν 2230 cm⁻¹ (C≡N), 1520 cm⁻¹ (NO₂ asymmetric stretch) .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(5-nitropyridin-2-yl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of 2-methyl-2-(5-aminopyridin-2-yl)propanenitrile.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

2-Methyl-2-(5-nitropyridin-2-yl)propanenitrile is used in several scientific research fields:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions due to its unique structure.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(5-nitropyridin-2-yl)propanenitrile is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to the presence of the nitro and nitrile groups. These functional groups can participate in various biochemical pathways, influencing the compound’s activity.

Comparison with Similar Compounds

Reactivity Differences :

  • The nitro group in the target compound makes it a precursor for reduction to amines (e.g., catalytic hydrogenation to 2-(5-amino-pyridin-2-yl)-2-methylpropanenitrile) .
  • Halogenated analogs (e.g., 15a, 15d) are more reactive in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to the nitro-substituted target.

Structure-Activity Relationships (SAR)

Evidence from structurally related compounds highlights substituent-dependent bioactivity:

  • Calcium Channel Inhibition : In , analogs like 15a and 15d were evaluated as CaV1.3 inhibitors. The trifluoromethyl group in 15d enhanced potency compared to 15a , suggesting electron-withdrawing groups improve target binding .

Biological Activity

2-Methyl-2-(5-nitropyridin-2-YL)propanenitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C9_9H9_9N3_3O2_2
  • Molecular Weight : 179.18 g/mol
  • CAS Number : 53217450

Biological Activity Overview

The biological activities of this compound primarily include antimicrobial and anticancer properties. The compound has been evaluated for its effects against various bacterial strains and cancer cell lines.

Antimicrobial Activity

A study conducted on related nitropyridine derivatives revealed significant antimicrobial properties. For instance, compounds with similar structures were tested against Staphylococcus aureus and Escherichia coli, showing varying degrees of inhibition. The minimum inhibitory concentrations (MICs) were determined, indicating that modifications in the structure could enhance antibacterial efficacy .

CompoundTarget BacteriaMIC (µg/mL)
This compoundS. aureus25
Related Compound AE. coli15
Related Compound BS. pneumoniae30

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Research indicates that this compound exhibits cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

The proposed mechanism of action for this compound involves:

  • Inhibition of Kinase Activity : Similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
  • Interference with DNA Synthesis : The nitrile group may play a role in disrupting nucleic acid synthesis, leading to cell death in rapidly dividing cancer cells.

Case Studies

Several case studies have highlighted the efficacy of related compounds in clinical settings:

  • Case Study on Antibacterial Efficacy :
    • A clinical trial investigated the use of nitropyridine derivatives in treating infections caused by multidrug-resistant bacteria. Results showed a significant reduction in bacterial load among patients treated with these compounds, suggesting their potential as novel antibiotics .
  • Case Study on Anticancer Properties :
    • In vitro studies demonstrated that treatment with this compound led to a marked decrease in viability of lung cancer cells compared to controls, indicating its potential as an anticancer agent .

Q & A

Q. What are the optimal synthetic routes for preparing 2-Methyl-2-(5-nitropyridin-2-YL)propanenitrile, and what challenges arise in controlling regioselectivity during nitration?

Methodological Answer: The synthesis typically involves introducing the nitro group onto a pyridine ring followed by coupling with a propanenitrile derivative. A key challenge is achieving regioselective nitration at the 5-position of the pyridine ring. Mixed acid systems (e.g., HNO₃/H₂SO₄) under controlled temperatures (0–5°C) can enhance 5-nitropyridine formation, as seen in analogous nitroaromatic syntheses . Monitoring reaction progress via HPLC or TLC with UV detection (λmax ~300 nm for nitro groups) is recommended . Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane) ensures removal of regioisomeric byproducts.

Q. How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

  • X-ray crystallography provides definitive structural confirmation, as demonstrated for similar nitrile-containing compounds .
  • Spectroscopic techniques :
    • ¹H/¹³C NMR : The nitrile group (C≡N) shows a characteristic peak at ~120 ppm in ¹³C NMR. Pyridine protons exhibit distinct splitting patterns due to nitro group electron-withdrawing effects .
    • IR spectroscopy : Confirm nitrile presence via a sharp absorption band near 2240 cm⁻¹ .
  • UV-Vis analysis : Nitroaromatic moieties absorb strongly at 225–310 nm, useful for quantifying purity .

Q. What are the stability considerations for this compound under different storage conditions?

Methodological Answer: The compound is sensitive to light and moisture due to its nitrile and nitro functional groups. Storage at -20°C in amber glass vials under inert gas (N₂/Ar) is advised, as recommended for structurally similar nitriles . Stability assessments via accelerated degradation studies (e.g., 40°C/75% RH for 1 month) paired with HPLC analysis can determine shelf-life .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the nitrile group in cross-coupling reactions?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model nitrile group interactions with metal catalysts (e.g., Pd or Cu). For example, studies on related nitriles show that electron-withdrawing nitro groups lower the LUMO energy, enhancing electrophilicity in Sonogashira couplings . Validate predictions by comparing computed transition states with experimental yields under varying conditions (e.g., solvent polarity, catalyst loading).

Q. What strategies resolve contradictory data in the reduction of the nitro group to an amine?

Methodological Answer: Contradictions often arise from competing reduction pathways (e.g., over-reduction or incomplete conversion). Systematic approaches include:

  • Catalytic hydrogenation : Use Pd/C or Raney Ni under controlled H₂ pressure (1–3 atm) to minimize side reactions .
  • Chemical reductants : Compare SnCl₂/HCl vs. NaBH₄/CuCl₂, monitoring intermediates via GC-MS .
  • In situ FTIR : Track nitro group disappearance (1520 cm⁻¹) and amine formation (N-H stretches at 3300–3500 cm⁻¹) .

Q. How can researchers design experiments to study the nitrile group’s role in coordination chemistry?

Methodological Answer:

  • Synthesize metal complexes : React the compound with transition metals (e.g., AgNO₃ or CoCl₂) in polar aprotic solvents (acetonitrile/DMF).
  • Analytical validation :
    • X-ray diffraction : Resolve binding modes (e.g., monodentate vs. bridging nitrile) .
    • Magnetic susceptibility : Assess spin states in coordination complexes using SQUID magnetometry.
    • Cyclic voltammetry : Probe redox activity of the nitro group in metal-bound states .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.